1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea
Description
This compound is a urea derivative featuring a 3-hydroxypropyl chain substituted with a 1-methylpyrrole moiety and a 2-phenoxyethyl group.
Properties
IUPAC Name |
1-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-(2-phenoxyethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-20-12-5-8-15(20)16(21)9-10-18-17(22)19-11-13-23-14-6-3-2-4-7-14/h2-8,12,16,21H,9-11,13H2,1H3,(H2,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGOMRPWSWDOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)NCCOC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Attachment of the hydroxypropyl chain: This step might involve the reaction of the pyrrole with a suitable alkylating agent.
Formation of the urea linkage: This can be done by reacting an isocyanate with an amine.
Attachment of the phenoxyethyl group: This step might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The urea group can be reduced to amines.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted ureas.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate for various therapeutic areas.
Materials Science: As a building block for the synthesis of polymers and advanced materials.
Biology: As a probe for studying biological processes.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Heterocyclic Substituents
describes urea analogs such as 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) . These compounds share the urea backbone but differ in substituents:
- Target compound: Pyrrole (aromatic N-heterocycle) and phenoxyethyl groups.
- Compounds 9a/9b: Pyrazole (non-aromatic N-heterocycle) and phenyl groups.
| Property | Target Compound (Hypothetical) | Compound 9a | Compound 9b |
|---|---|---|---|
| Molecular Weight | ~349 g/mol (calculated) | 284.34 g/mol | 284.34 g/mol |
| Melting Point | Not reported | 142–144°C | 135–137°C |
| Key Functional Groups | Pyrrole, phenoxyethyl | Pyrazole, phenyl | Pyrazole, phenyl |
Antifungal Urea-Thiadiazole Hybrids
highlights urea-thiadiazole hybrids (e.g., 8d–8g ) designed as fluconazole analogs. These compounds feature a 1,3,4-thiadiazole core linked to urea and triazole groups.
| Property | Target Compound | Compound 8d | Compound 8e |
|---|---|---|---|
| Heterocyclic Core | None (linear urea) | Thiadiazole | Thiadiazole |
| Bioactivity | Not reported | Antifungal | Antifungal |
| Melting Point | Not reported | 155–160°C | 145–150°C |
Unlike these hybrids, the target compound lacks a thiadiazole or triazole ring, which are critical for antifungal activity in fluconazole derivatives.
Triazolinone Derivatives with Phenoxyethyl Groups
describes 1-[3-[4-(m-Chlorophenyl)-1-piperazinyl]propyl]-3-ethyl-4-(2-phenoxyethyl)-2-1,2,4-triazolin-5-one monohydrochloride, a triazolinone derivative with a phenoxyethyl substituent.
| Property | Target Compound | Compound |
|---|---|---|
| Core Structure | Urea | Triazolinone |
| Ionization | Neutral | Hydrochloride salt |
| Functional Groups | Phenoxyethyl, pyrrole | Phenoxyethyl, piperazine |
The hydrochloride salt in ’s compound enhances solubility, a feature absent in the neutral target compound. The triazolinone core may offer metabolic stability compared to urea, which is prone to hydrolysis .
Key Research Findings and Implications
Structural Flexibility: The target compound’s pyrrole-phenoxyethyl combination is unique among urea derivatives. Its lack of a thiadiazole or triazole core (cf.
Solubility Considerations : Unlike the hydrochloride salt in , the target compound’s neutral form may require formulation adjustments for bioavailability.
Synthetic Feasibility : Analogous compounds in and were synthesized with moderate yields (56–70%), suggesting feasible routes for scaling up the target compound.
Biological Activity
The compound 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea is a synthetic organic molecule that has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure
The compound consists of a urea functional group linked to a hydroxypropyl chain and a pyrrole ring, as well as a phenoxyethyl substituent. This unique structure contributes to its biological activity.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₃ |
| Molecular Weight | 329.4 g/mol |
| CAS Number | 1795305-43-9 |
- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in critical biochemical pathways. For instance, it has been observed to interact with histone deacetylases (HDACs), which play a significant role in regulating gene expression and are targets in cancer therapy.
- Receptor Interaction : It may bind to various cellular receptors, modulating signal transduction pathways that influence cell proliferation and apoptosis.
- Antifungal Activity : Preliminary studies suggest that similar compounds exhibit antifungal properties, potentially making them candidates for treating fungal infections .
Therapeutic Applications
- Cancer Treatment : Due to its HDAC inhibitory activity, the compound shows promise in cancer therapy by promoting cell cycle arrest and apoptosis in cancer cells.
- Neurodegenerative Diseases : Its ability to modulate gene expression may have implications for treating neurodegenerative conditions where HDACs are implicated .
- Antifungal Agent : The compound's structural analogs have demonstrated antifungal activity against various pathogens, suggesting potential applications in treating dermatophyte infections .
Study on HDAC Inhibition
A study conducted on related compounds demonstrated potent HDAC inhibition, leading to reduced tumor growth in xenograft models. The compounds tested showed IC50 values in the nanomolar range, indicating strong efficacy against cancer cell lines .
Antifungal Activity Evaluation
In vitro studies evaluated the antifungal activity of derivatives of this compound against common dermatophytes. Results indicated significant inhibition at concentrations as low as 0.5 µg/ml, showcasing the potential for therapeutic use in antifungal formulations .
Pharmacokinetics
The pharmacokinetic profile of similar urea derivatives suggests favorable absorption and bioavailability, with metabolic pathways involving cytochrome P450 enzymes being predominant. This information is crucial for understanding the compound's therapeutic window and safety profile .
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) can improve yields of heterocyclic intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of urea intermediates, while lower temperatures reduce side reactions .
- Yield Monitoring : LC-MS or TLC tracking of intermediates to identify bottlenecks (e.g., incomplete coupling) .
How can structural characterization of this compound be rigorously validated, and what analytical techniques are most reliable?
Basic Research Question
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Key signals include the urea NH protons (δ 6.5–7.5 ppm, broad) and pyrrole aromatic protons (δ 6.0–7.0 ppm). Integration ratios confirm substituent stoichiometry .
- 13C NMR : Carbonyl (C=O) signals at ~155–160 ppm and aromatic carbons (100–140 ppm) validate the urea and heterocyclic groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected for C₁₈H₂₃N₃O₃: 338.17 g/mol) with <2 ppm error .
- Infrared (IR) Spectroscopy : Urea C=O stretch at ~1640–1680 cm⁻¹ and hydroxyl (O-H) stretch at ~3200–3500 cm⁻¹ .
Validation : Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
What strategies are effective for structure-activity relationship (SAR) studies of this urea derivative?
Advanced Research Question
Methodological Answer :
- Substituent Variation :
- Biological Assays :
Q. Data Interpretation :
- QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural changes with activity trends .
What mechanistic hypotheses explain the compound’s reported anti-inflammatory activity, and how can they be tested?
Advanced Research Question
Methodological Answer :
- Target Identification :
- Pathway Analysis :
- qPCR/Western Blot : Measure TNF-α, IL-6, and COX-2 levels in LPS-stimulated RAW264.7 cells treated with the compound .
Contradiction Resolution :
If conflicting activity data arise, compare assay conditions (e.g., serum concentration, cell type) and compound purity (validate via HPLC) .
How can experimental design principles minimize trial-and-error in optimizing reaction conditions?
Advanced Research Question
Methodological Answer :
-
Factorial Design : Use a 2³ factorial matrix to test variables:
Factor Low (-1) High (+1) Temperature 25°C 60°C Solvent DCM DMF Catalyst Loading 0.1 eq 0.3 eq Analyze yield data to identify significant interactions (e.g., solvent-catalyst synergy) . -
Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., time vs. yield) to predict optimal conditions .
How should researchers address discrepancies in reported biological activity data for this compound?
Advanced Research Question
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
